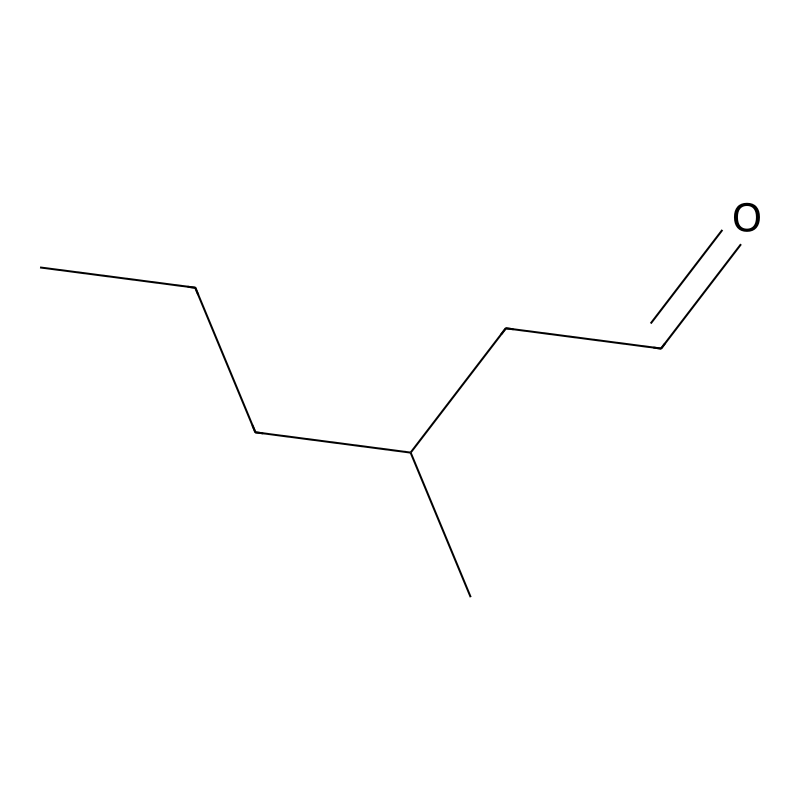3-Methylhexanal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Canonical SMILES
Analytical Standard:
One of the primary applications of 3-Methylhexanal in scientific research is as an analytical standard. Its known properties and readily identifiable characteristics make it valuable for quantifying its presence in various samples using specific techniques like gas chromatography (GC) and other chromatography methods []. This allows researchers to:
- Measure levels of 3-Methylhexanal: in biological samples, such as blood or urine, to understand its involvement in metabolic pathways or potential exposure scenarios.
- Identify and quantify 3-Methylhexanal in food products: to ensure quality control and compliance with safety regulations [].
- Analyze the presence of 3-Methylhexanal in environmental samples: like air or water, to understand its potential environmental impact.
Research on Chemical Reactions:
-Methylhexanal can also be used as a model compound in studies investigating various chemical reactions. Its well-defined structure and reactivity make it suitable for:
- Studying the behavior of alkanes: which are a class of hydrocarbons with similar structures, in various reaction conditions, such as hydrocarboxylation or oxygenation [].
- Investigating the catalytic activity of different materials: by observing their ability to convert 3-Methylhexanal into specific products under controlled conditions [].
Other Potential Applications:
While less explored, there is ongoing research on the potential use of 3-Methylhexanal in other areas of scientific research, such as:
- Development of novel materials: with specific functionalities by incorporating 3-Methylhexanal into their structure.
- Studies on the interaction of 3-Methylhexanal with biological systems: to understand its potential biological effects.
3-Methylhexanal is characterized by its branched structure, which influences its physical and chemical properties. The presence of the aldehyde group (C=O) contributes to its reactivity, making it a subject of interest in organic chemistry. It is primarily identified as an analytical standard in scientific research, particularly in chromatography techniques due to its well-defined characteristics .
- Oxidation: In the presence of oxidizing agents, 3-Methylhexanal can be converted into 3-Methylhexanoic acid. This reaction exemplifies the typical behavior of aldehydes, which can be further oxidized to carboxylic acids.
- Reduction: The aldehyde can be reduced to form 3-Methylhexanol using reducing agents such as sodium borohydride. This transformation highlights the versatility of aldehydes in synthetic organic chemistry.
- Aldol Condensation: 3-Methylhexanal can participate in aldol condensation reactions with other carbonyl compounds, yielding β-hydroxyaldehydes or aldol products depending on the reaction conditions and reactants involved.
Research on the biological activity of 3-Methylhexanal is limited but indicates potential roles in various biochemical processes. Its structure suggests that it may interact with biological membranes due to its hydrophobic and polar characteristics. Some studies have explored its possible formation through the oxidation of branched-chain fatty acids, hinting at a metabolic pathway involving this compound .
Several methods can be employed to synthesize 3-Methylhexanal:
- Oxidation of Alcohols: It can be synthesized by oxidizing 3-Methylhexanol using oxidizing agents.
- Aldol Reactions: The compound can also be produced through aldol condensation followed by dehydration reactions involving appropriate carbonyl precursors.
- Isomerization: Certain branched hydrocarbons may undergo rearrangement to yield 3-Methylhexanal under specific conditions .
3-Methylhexanal has several applications:
- Analytical Standard: It is widely used as an analytical standard in gas chromatography and other chromatographic methods for quantifying its presence in various samples.
- Model Compound: Due to its defined structure, it serves as a model compound in studies investigating
Several compounds share structural similarities with 3-Methylhexanal. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Key Features |
|---|---|---|
| Hexanal | C6H12O | Straight-chain aldehyde, less branched |
| 2-Methylhexanal | C7H14O | Methyl group at the second carbon |
| 3-Hexenal | C6H10O | Unsaturated aldehyde |
| 3-Methylpentanal | C6H12O | One carbon shorter than 3-Methylhexanal |
Uniqueness:
- The presence of the methyl group at the third carbon distinguishes 3-Methylhexanal from other similar compounds, influencing both its physical properties and reactivity.
- Its branched structure may affect how it interacts with various biological systems compared to straight-chain or differently branched aldehydes.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








